(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide
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Overview
Description
(Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chloro, difluoro, and methyl groups can be introduced through various substitution reactions using appropriate reagents.
Nitrobenzamide Formation: The final step involves the coupling of the benzothiazole derivative with a nitrobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Some benzothiazole derivatives exhibit antimicrobial activity and are studied for their potential use in treating infections.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Certain benzothiazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation.
Anti-inflammatory Agents: These compounds may also possess anti-inflammatory properties.
Industry
Agriculture: Benzothiazole derivatives can be used as pesticides or herbicides.
Dyes and Pigments: These compounds are used in the production of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide depends on its specific application. For example:
Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell division.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-benzamide: Lacks the nitro group, which may affect its biological activity.
2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide: Lacks the methyl group, which may influence its chemical reactivity.
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide: Lacks the chloro group, which may alter its physical properties.
Uniqueness
The presence of the chloro, difluoro, methyl, and nitro groups in (Z)-2-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide makes it unique in terms of its chemical reactivity and potential biological activity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3O3S/c1-20-13-11(18)4-7(17)5-12(13)25-15(20)19-14(22)9-6-8(21(23)24)2-3-10(9)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVBMLPDLJUXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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